Benzadox

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Fungicide Research: Historical documents, such as reports from the United States Department of Agriculture, mention Benzadox as a potential fungicide. These reports discuss research on Benzadox for controlling fungal diseases in tung trees, particularly a disease affecting tung nut production [, , ]. The documents suggest that early season application of Benzadox might be effective in controlling the fungus.

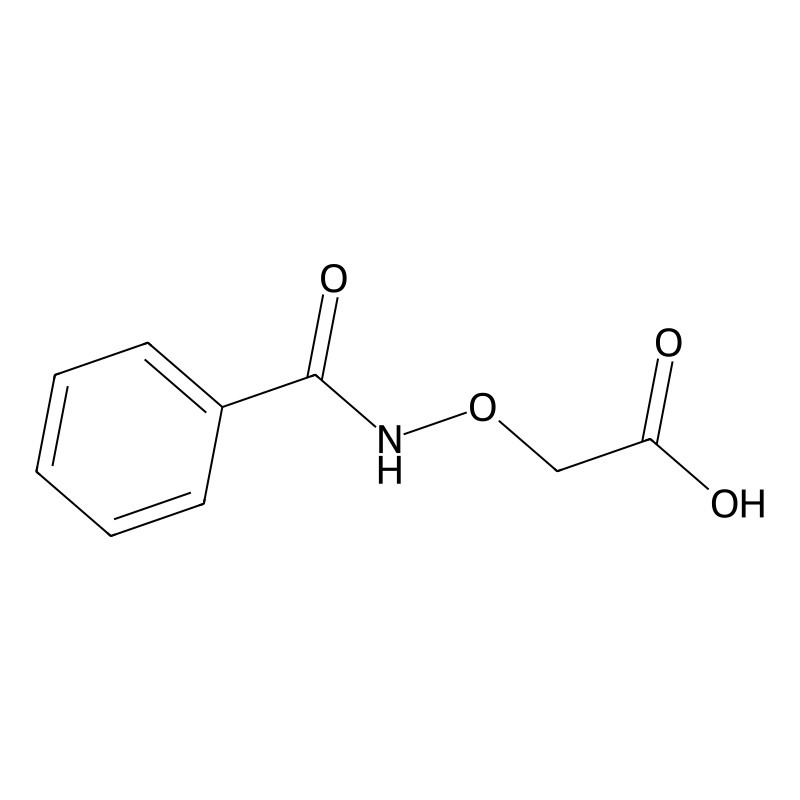

Benzadox, also known as acetic acid, [(benzoylamino)oxy]-, has the chemical formula C₉H₉NO₄ and is classified as an organic compound. It is characterized by its unique structure, which includes a benzoylamino group linked to an acetic acid moiety. Benzadox is primarily utilized in agricultural applications, specifically as a herbicide, due to its effectiveness in controlling various types of weeds. The compound exhibits a melting point of approximately 140 °C and a boiling point ranging from 144 to 145 °C at standard atmospheric pressure .

- Nucleophilic Substitution: The benzoylamino group can be involved in nucleophilic substitution reactions, where it can react with various electrophiles.

- Hydrolysis: In aqueous environments, Benzadox can undergo hydrolysis, breaking down into its constituent parts.

- Condensation Reactions: Benzadox can also participate in condensation reactions, particularly with other carboxylic acids or amines to form more complex molecules .

Benzadox exhibits significant biological activity, mainly attributed to its herbicidal properties. It functions by inhibiting specific metabolic pathways in plants, leading to their growth suppression or death. The compound's effectiveness against a range of weed species makes it valuable in agricultural practices. Furthermore, some studies suggest potential applications in pharmaceuticals due to its structural similarity to bioactive compounds .

The synthesis of Benzadox can be achieved through several methods:

- Direct Amidation: Reacting benzoyl chloride with acetic acid in the presence of a base can yield Benzadox.

- Nucleophilic Addition: The reaction of hydroxylamine with benzoyl chloride followed by acetylation is another pathway for synthesizing this compound.

- From Catechol: Benzadox can also be synthesized from catechol using disubstituted halomethanes .

Benzadox shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Benzohydroxamic Acid | C₇H₈N₄O₃ | Known for its role as a chelating agent and potential anti-cancer properties. |

| Methylenedioxyphenyl | C₉H₁₀O₂ | Exhibits psychoactive properties; often found in natural products. |

| Hydroxamic Acid | C₅H₈N₂O₂ | Used in pharmaceuticals; known for its ability to inhibit certain enzymes. |

Benzadox's uniqueness lies in its specific combination of the benzoylamino group with acetic acid, which differentiates it from other similar compounds that may not possess the same herbicidal properties or structural features .

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

5251-93-4